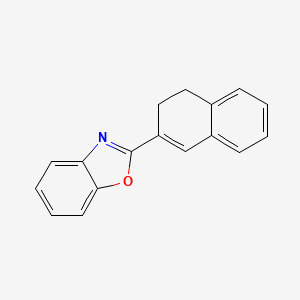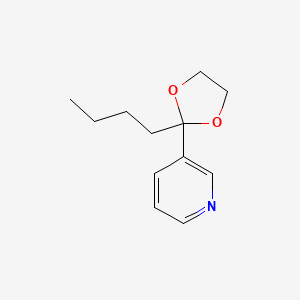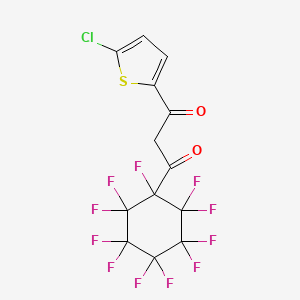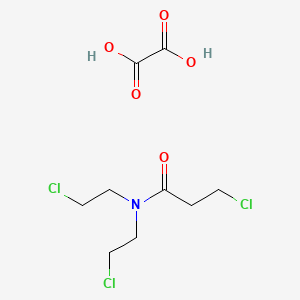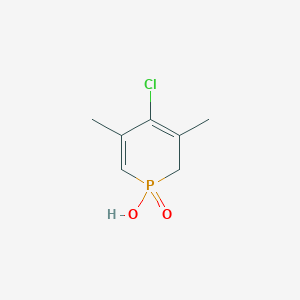
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is a chemical compound with a unique structure that includes a phosphorus atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one typically involves the reaction of 4-chloro-3,5-dimethylphenol with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphorus-containing ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a phosphine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone.
Reduction: Formation of 4-chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying phosphorus metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The phosphorus atom in the ring structure plays a crucial role in these interactions, contributing to the compound’s unique reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3,5-dimethylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one ketone: An oxidized derivative.
4-Chloro-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one phosphine: A reduced derivative.
Uniqueness
4-Chloro-1-hydroxy-3,5-dimethyl-1,2-dihydro-1lambda~5~-phosphinin-1-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
109011-55-4 |
|---|---|
Formule moléculaire |
C7H10ClO2P |
Poids moléculaire |
192.58 g/mol |
Nom IUPAC |
4-chloro-1-hydroxy-3,5-dimethyl-2H-1λ5-phosphinine 1-oxide |
InChI |
InChI=1S/C7H10ClO2P/c1-5-3-11(9,10)4-6(2)7(5)8/h3H,4H2,1-2H3,(H,9,10) |
Clé InChI |
PUGMKBOHBDBYNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CP(=O)(C1)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


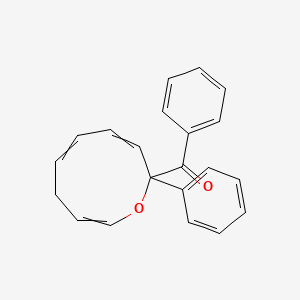
![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
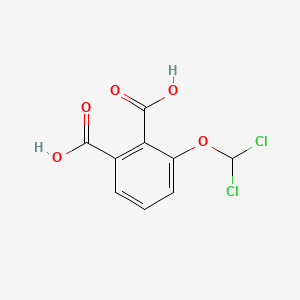
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
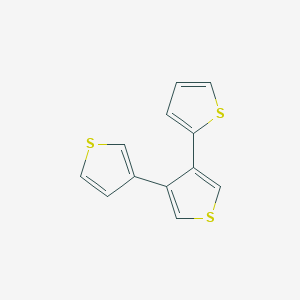
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
